3-(Allyloxy)-4-methoxybenzoic acid
Description
3-(Allyloxy)-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by an allyl ether group at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is frequently utilized as a precursor in synthesizing liquid crystals, pharmaceuticals, and agrochemicals, as evidenced by its role in forming esters like 4-(4-ethylcyclohexyl)phenyl 3-(allyloxy)-4-(octyloxy)benzoate (X11) .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-methoxy-3-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h3-5,7H,1,6H2,2H3,(H,12,13) |
InChI Key |
OHVVQKYWFNKTCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogues
Key Observations :
Reactivity: The allyloxy group in this compound enables reactions like decarboxylative iodination (observed in related allyloxy-substituted acids) , whereas benzyloxy or methyl groups lack such versatility. 3-Allyl-4-methoxybenzoic acid (non-ether allyl) exhibits higher acidity due to reduced electron-donating effects compared to allyloxy .
Solubility and Lipophilicity :
- Long-chain substituents (e.g., octyloxy in X11) drastically increase lipophilicity, making such derivatives suitable for liquid crystals .
- Benzyloxy analogues (e.g., 3-(benzyloxy)-4-methoxybenzoic acid) show lower aqueous solubility due to aromatic bulk .
Synthetic Utility :
- Allyloxy groups participate in Claisen rearrangements or radical reactions, as demonstrated in decarboxylative iodination protocols .
- Methyl or methoxy groups are often inert, serving as directing groups in electrophilic substitutions .
Thermal and Spectral Comparisons
- Melting Points : Allyloxy-substituted acids generally exhibit lower melting points (e.g., 180–182°C for triazine-linked derivatives ) compared to benzyloxy analogues (217.5–220°C ), reflecting differences in crystallinity.
- NMR Signatures : The allyl group’s protons (δ ≈ 5.8–6.2 ppm for alkene protons) provide distinct ¹H NMR signals, aiding in structural confirmation .
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